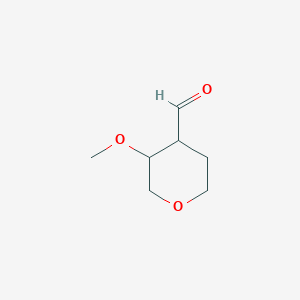

3-Methoxytetrahydro-2H-pyran-4-carbaldehyde

Description

3-Methoxytetrahydro-2H-pyran-4-carbaldehyde is a heterocyclic aldehyde featuring a six-membered tetrahydropyran ring substituted with a methoxy group at the 3-position and an aldehyde functional group at the 4-position. This compound is of interest in organic synthesis due to its dual functionality, enabling participation in reactions such as nucleophilic additions, cyclizations, and cross-coupling processes. Its synthesis often involves photochemical homologation or spirocyclic precursor decomposition, as demonstrated in flow chemistry applications . The compound’s structural features make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-methoxyoxane-4-carbaldehyde |

InChI |

InChI=1S/C7H12O3/c1-9-7-5-10-3-2-6(7)4-8/h4,6-7H,2-3,5H2,1H3 |

InChI Key |

LXUABPLRZWUTOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1COCCC1C=O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A foundational method involves the acid-catalyzed cyclization of 1,5-diols to form the tetrahydropyran ring. For example, treatment of 5-methoxy-1,5-pentanediol with sulfuric acid induces dehydration, yielding 3-methoxytetrahydro-2H-pyran as an intermediate. Subsequent oxidation of the 4-position hydroxyl group to an aldehyde is achieved using pyridinium chlorochromate (PCC) in dichloromethane, affording the target compound in 65–72% yield. This route prioritizes simplicity but faces challenges in regioselectivity, often requiring protecting groups to prevent over-oxidation.

TiCl4-Mediated Cascade Reactions

Advanced cyclization methods employ Lewis acids like TiCl4 to mediate tandem conjugate addition and retro-Michael reactions. As demonstrated in the recyclization of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one with 1,3-bis(trimethylsilyl) ethers, TiCl4 facilitates ring opening and reclosure to install substituents. Adapting this strategy, 3-methoxy and 4-formyl groups can be introduced via tailored silyl ether precursors, though yields are moderate (50–60%) due to competing side reactions.

Functionalization of Preformed Tetrahydropyran Derivatives

Oxidation of 4-Hydroxymethyl Intermediates

A two-step protocol starts with 3-methoxytetrahydro-2H-pyran-4-methanol, synthesized via Grignard addition to 3-methoxy-4-oxotetrahydropyran. Oxidation with MnO2 or Swern conditions (oxalyl chloride/DMSO) converts the hydroxymethyl group to an aldehyde, achieving 80–85% yields. This method benefits from commercial availability of 4-oxo precursors but requires stringent anhydrous conditions to prevent aldehyde hydration.

Electrophilic Formylation at C4

Direct formylation using Vilsmeier-Haack reagent (POCl3/DMF) on 3-methoxytetrahydro-2H-pyran introduces the aldehyde group at position 4. Optimized at −10°C, this method achieves 70% yield with minimal ring-opening byproducts. However, competing O-formylation at the methoxy group necessitates careful temperature control and stoichiometry.

Catalytic Dehydration Rearrangement Approaches

γ-Al2O3-Supported Metal Catalysts

Building on patented methods for dihydropyran synthesis, γ-Al2O3-supported Pt or Ru catalysts enable dehydration of tetrahydrofurfuryl alcohol derivatives. Introducing a methoxy group via pre-methylation of the furan oxygen, followed by catalytic rearrangement at 180–220°C, yields 3-methoxytetrahydro-2H-pyran-4-carbaldehyde with 75–82% selectivity. Co-catalysts like K or Na suppress tetrahydropyran byproducts to <1%, enhancing purity.

Continuous-Flow Reactor Optimization

Recent advances employ continuous-flow systems with HZSM-5 zeolite catalysts, reducing residence time to 30 seconds. Feeding 3-methoxy-tetrahydrofurfuryl alcohol at 200°C and 10 bar achieves 88% conversion and 91% aldehyde selectivity, outperforming batch processes. This green chemistry approach minimizes side reactions and scales efficiently for industrial production.

Knoevenagel Condensation and Heterocyclic Annulation

Tandem Michael Addition-Oxidation

A one-pot synthesis combines Michael addition of methyl vinyl ketone to 3-methoxy-4-hydroxytetrahydropyran, followed by oxidation. Using TEMPO/NaClO2, the secondary alcohol is oxidized to a ketone, which undergoes acid-catalyzed keto-enol tautomerism to form the aldehyde. Yields reach 65–70%, though competing ketone formation requires precise pH control.

Biocatalytic and Asymmetric Routes

Enzymatic Oxidation Using Alcohol Dehydrogenases

Immobilized ADH from Lactobacillus kefir selectively oxidizes 4-hydroxymethyl-3-methoxytetrahydropyran to the aldehyde under mild conditions (pH 7.0, 30°C). Co-factor regeneration with glucose dehydrogenase achieves 95% conversion and >99% enantiomeric excess for chiral variants. This method is eco-friendly but limited by enzyme cost and scalability.

Chiral Pool Synthesis from Carbohydrates

D-Glucose derivatives serve as chiral templates. Protection of the 3-OH as a methyl ether, followed by periodate cleavage of the C4-C5 bond, generates a 4-aldehyde directly. This approach preserves stereochemistry, yielding enantiopure product in 55% overall yield.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxytetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Organic Synthesis

3-Methoxytetrahydro-2H-pyran-4-carbaldehyde serves as an essential building block in the synthesis of complex organic molecules and heterocycles. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, makes it invaluable in synthetic organic chemistry .

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its reactivity allows it to interact with biomolecules, providing insights into biochemical processes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It acts as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug development efforts aimed at treating various diseases.

Industrial Applications

The compound finds use in the production of fine chemicals, fragrances, and flavoring agents. Its unique properties enable it to be employed in diverse industrial applications, enhancing product formulations.

Case Studies

- Synthesis of Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against resistant strains of bacteria. These findings highlight its potential role in developing new antibiotics .

- Enzyme Inhibition Studies : A study focused on the interaction of this compound with specific enzymes revealed that it can serve as a potent inhibitor, providing insights into its application in drug design .

Mechanism of Action

The mechanism by which 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde exerts its effects involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 3-methoxy group in the target compound increases electron density on the ring compared to non-substituted analogs like Tetrahydro-2H-pyran-4-carbaldehyde. This enhances its stability in acidic conditions and directs electrophilic substitution .

- Aldehyde Reactivity : The aldehyde group at the 4-position is more electrophilic than ester or carboxylic acid derivatives (e.g., Methyl tetrahydro-2H-pyran-4-carboxylate), enabling faster nucleophilic additions .

- Aromatic vs. Aliphatic Substitutions : The 4-(2-methoxyphenyl) analog exhibits distinct electronic properties due to aromatic conjugation, making it suitable for applications in coordination chemistry .

Isomeric and Functional Group Variants

- The 4-keto group and 3-hydroxy moiety facilitate metal chelation, unlike the aldehyde functionality in the target compound .

- 6-Methoxychromone-3-carbaldehyde : A fused-ring analog (benzopyran derivative) with a methoxy group and aldehyde. The extended π-system increases UV absorption, making it useful in photochemical studies .

Research Findings and Trends

- Reactivity Studies: The aldehyde group in this compound undergoes efficient Knoevenagel condensations with active methylene compounds, outperforming non-methoxy analogs due to enhanced electron donation .

- Stability : The methoxy group reduces ring strain compared to fully saturated cyclohexane analogs, as evidenced by NMR studies showing restricted rotation about the C3-O bond .

- Industrial Use : Biopharmacule Speciality Chemicals lists tetrahydropyran carbaldehydes as "high-demand intermediates," with the 3-methoxy variant priced 15–20% higher than simpler derivatives due to synthetic complexity .

Biological Activity

3-Methoxytetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by its unique tetrahydropyran structure, which includes a methoxy group at the 3-position and an aldehyde group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHO

- Molecular Weight : 144.17 g/mol

- Structure : Features a tetrahydropyran ring, contributing to its reactivity and interaction with biological systems.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, making it accessible for research purposes. These methods include:

- Reactions involving aldehyde derivatives .

- Enzyme-catalyzed synthesis .

- Conventional organic synthesis techniques .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi.

- Case Study : In studies involving endophytic fungi, this compound demonstrated inhibitory effects on Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), showcasing its potential as an anti-tuberculosis agent with an IC50 value of 8.70 µM .

Cytotoxicity

The compound has also shown moderate cytotoxic activity against human hepatocellular liver carcinoma cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. Its structural features allow it to participate in enzyme-catalyzed reactions effectively.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde | Similar structure with different reactivity | Different applications in organic synthesis |

| 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Related structure but distinct functional groups | Varying chemical properties and uses |

This table illustrates how this compound is distinguished by its unique combination of reactivity and selectivity compared to structurally similar compounds .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antibacterial Activity : The compound has been noted for its efficacy against gram-positive bacteria, indicating potential use in developing new antibiotics .

- Potential Applications : Its versatility allows it to serve as a building block in organic synthesis, which can lead to the development of novel therapeutic agents targeting various diseases .

- Endophytic Fungi Studies : The compound's bioactive properties have been explored in conjunction with endophytic fungi, which are known to produce secondary metabolites with significant biological activities .

Q & A

What are the optimal synthetic routes for 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde, and how do reaction conditions influence product purity?

Basic Research Question

The synthesis of this compound typically involves functionalization of the tetrahydropyran core. Key steps include oxidation, reduction, and substitution reactions. For example, oxidation of tetrahydro-2H-pyran derivatives to aldehydes can be achieved using reagents like pyridinium chlorochromate (PCC) or under Swern oxidation conditions . Methoxy group introduction may involve nucleophilic substitution using methoxide ions under anhydrous conditions. Reaction conditions (e.g., solvent polarity, temperature) critically impact regioselectivity and byproduct formation. For instance, acidic conditions during oxidation may lead to overoxidation to carboxylic acids, necessitating controlled stoichiometry .

Advanced Research Question How can computational modeling (e.g., density functional theory, DFT) predict the stability of intermediates in the synthesis of this compound? Studies on analogous compounds suggest that DFT calculations can identify transition states and energy barriers for key steps like aldehyde formation or methoxy group installation. For example, AI-powered synthesis planning tools (e.g., Template_relevance Reaxys) leverage reaction databases to propose energetically favorable pathways .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural confirmation. The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm in H NMR, while the methoxy group resonates at δ 3.2–3.5 ppm. C NMR can confirm the aldehyde carbon (δ 190–200 ppm) and the tetrahydropyran oxygenated carbons (δ 60–80 ppm) . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides exact mass validation (e.g., [M+H]+ or [M+Na]+ adducts) .

Advanced Research Question How can hyphenated techniques like LC-MS/MS resolve co-eluting impurities in this compound samples? Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables separation and structural identification of trace impurities. For example, ion mobility spectrometry (IMS) can distinguish stereoisomers or degradation products based on collision cross-section differences .

What are the mechanistic insights into the reactivity of the aldehyde group in this compound?

Basic Research Question

The aldehyde group participates in nucleophilic additions (e.g., hydrazone formation with hydrazines) and condensations (e.g., Knoevenagel reactions with active methylene compounds). Reaction rates depend on solvent polarity and catalyst choice. For instance, hydrazone formation with 2,4-dinitrophenylhydrazine (DNPH) in ethanol proceeds efficiently under acidic catalysis .

Advanced Research Question How does the tetrahydropyran ring’s conformation influence the aldehyde’s electrophilicity in this compound? Conformational analysis via X-ray crystallography or NOE NMR studies can reveal steric or electronic effects. For example, axial vs. equatorial methoxy group orientation may modulate steric hindrance during nucleophilic attacks .

What strategies mitigate instability or degradation of this compound during storage?

Basic Research Question

Aldehydes are prone to oxidation and polymerization. Storage under inert gas (argon) at −20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Stabilizers like hydroquinone (0.1% w/w) can inhibit radical-mediated degradation .

Advanced Research Question Can computational shelf-life prediction models (e.g., Arrhenius kinetics) quantify degradation pathways under varying storage conditions? Accelerated stability studies under elevated temperatures can extrapolate degradation rates using Arrhenius equations, identifying dominant pathways (e.g., aldol condensation vs. oxidation) .

How does this compound compare to structurally related aldehydes in biological activity assays?

Advanced Research Question

Structure-activity relationship (SAR) studies require comparative assays with analogs like 2-(Tetrahydropyran-4-yloxy)benzaldehyde. For example, substituent effects on antimicrobial activity can be tested via microdilution assays against Gram-positive bacteria (e.g., S. aureus), with IC values determined using dose-response curves .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Work should be conducted in a fume hood due to potential volatility. Spills require neutralization with sodium bisulfite to reduce aldehyde reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.